Cas no 1468659-98-4 (2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol)

2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- 1468659-98-4
- AKOS019067640
- EN300-1147227
-
- インチ: 1S/C11H13N3O/c12-14-13-7-11(15)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,15H,1-3,7H2
- InChIKey: PYNMNIUMXAYCJQ-UHFFFAOYSA-N
- ほほえんだ: OC(CN=[N+]=[N-])C1C=CC2CCCC=2C=1
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 34.6Ų
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147227-1.0g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1147227-0.5g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 0.5g |
$877.0 | 2023-10-25 | |
Enamine | EN300-1147227-1g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 1g |
$914.0 | 2023-10-25 | |
Enamine | EN300-1147227-10g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 10g |
$3929.0 | 2023-10-25 | |
Enamine | EN300-1147227-5g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 5g |
$2650.0 | 2023-10-25 | |
Enamine | EN300-1147227-2.5g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 2.5g |
$1791.0 | 2023-10-25 | |
Enamine | EN300-1147227-0.05g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 0.05g |
$768.0 | 2023-10-25 | |
Enamine | EN300-1147227-0.1g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 0.1g |
$804.0 | 2023-10-25 | |
Enamine | EN300-1147227-0.25g |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol |
1468659-98-4 | 95% | 0.25g |
$840.0 | 2023-10-25 |
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-olに関する追加情報
2-Azido-1-(2,3-Dihydro-1H-Inden-5-Yl)Ethan-1-Ol: A Comprehensive Overview
The compound with CAS No. 1468659-98-4, known as 2-Azido-1-(2,3-Dihydro-1H-Inden-5-Yl)Ethan-1-Ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an azide functional group with a dihydroindenyl moiety. The azide group (-N3) is a highly reactive functional group that plays a crucial role in various chemical reactions, including click chemistry and polymerization processes. The dihydroindenyl group, on the other hand, provides the molecule with a rigid and aromatic framework, enhancing its stability and versatility in different applications.
Recent studies have highlighted the potential of 2-Azido-1-(2,3-Dihydro-1H-Inden-5-Yl)Ethan-1-Ol in the development of advanced materials. For instance, researchers have explored its use in the synthesis of high-performance polymers and polymeric materials. The azide group's reactivity makes it an ideal candidate for click chemistry reactions, enabling the creation of cross-linked polymer networks with exceptional mechanical properties. These materials have shown promise in applications such as drug delivery systems, tissue engineering scaffolds, and electronic devices.
In addition to its role in materials science, this compound has also been investigated for its potential in medicinal chemistry. The dihydroindenyl group is known to exhibit bioactivity in certain contexts, making it a valuable component in drug design. Recent research has focused on its ability to modulate cellular signaling pathways and interact with specific biological targets. For example, studies have demonstrated that derivatives of this compound can inhibit the activity of certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.
The synthesis of 2-Azido-1-(2,3-Dihydro-1H-Inden-5-Yl)Ethan-1-Ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the dihydroindenyl alcohol intermediate and subsequent azidation using sodium azide (NaN3). Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly desirable for pharmacological studies.
From an environmental perspective, the compound's biodegradability and toxicity profile have been assessed in recent studies. Results indicate that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its long-term environmental impact and potential for bioaccumulation.
In conclusion, 2-Azido-1-(2,3-Dihydro-1H Inden 5 Yl) Ethan 1 Ol (CAS No. 1468659 98 4) is a versatile compound with a wide range of applications in materials science and medicinal chemistry. Its unique combination of functional groups and structural features makes it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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